molecular formula C12H24O2 B14628817 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one CAS No. 54623-37-9

5-Hydroxy-3,3,6,6-tetramethyloctan-4-one

Cat. No.: B14628817
CAS No.: 54623-37-9
M. Wt: 200.32 g/mol
InChI Key: FLJKXUVXDVPJFK-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3,6,6-tetramethyloctan-4-one is an organic compound with a unique structure characterized by the presence of a hydroxyl group and a ketone group on a highly substituted octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol using molecular oxygen or other oxidizing agents. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,3,6,6-tetramethyloctan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-carboxy-3,3,6,6-tetramethyloctan-4-one.

    Reduction: Formation of 5-hydroxy-3,3,6,6-tetramethyloctanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-3,3,6,6-tetramethyloctan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

54623-37-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

5-hydroxy-3,3,6,6-tetramethyloctan-4-one

InChI

InChI=1S/C12H24O2/c1-7-11(3,4)9(13)10(14)12(5,6)8-2/h9,13H,7-8H2,1-6H3

InChI Key

FLJKXUVXDVPJFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(=O)C(C)(C)CC)O

Origin of Product

United States

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